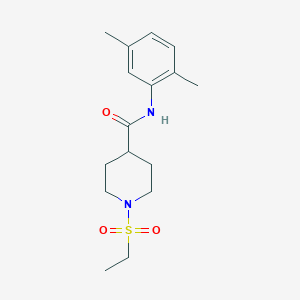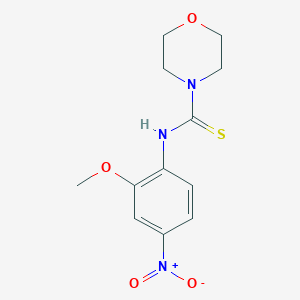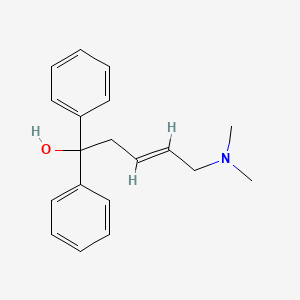![molecular formula C16H25NO B4857595 1-[4-(3,4-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4857595.png)
1-[4-(3,4-dimethylphenoxy)butyl]pyrrolidine
描述
1-[4-(3,4-dimethylphenoxy)butyl]pyrrolidine, also known as DMXB-A, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has been extensively studied for its potential use in treating various neurological disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease. In
作用机制
1-[4-(3,4-dimethylphenoxy)butyl]pyrrolidine acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is widely distributed in the brain and is involved in various physiological processes such as learning, memory, and attention. Activation of the α7 nAChR by this compound leads to the influx of calcium ions into the cell, which triggers a series of intracellular signaling pathways that ultimately result in the neuroprotective and cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models of neurological disorders. It has been found to reduce oxidative stress and inflammation in the brain, which are major contributors to the pathogenesis of these disorders. This compound has also been shown to improve cognitive function and memory by modulating the activity of various neurotransmitters such as acetylcholine, dopamine, and glutamate.
实验室实验的优点和局限性
One of the major advantages of using 1-[4-(3,4-dimethylphenoxy)butyl]pyrrolidine in lab experiments is its selectivity for the α7 nAChR. This allows for precise modulation of the receptor activity without affecting other neurotransmitter systems. Additionally, this compound has been shown to have a good safety profile and low toxicity in animal models. However, one of the limitations of using this compound in lab experiments is its relatively short half-life, which may require frequent dosing to maintain its effects.
未来方向
There are several future directions for the research on 1-[4-(3,4-dimethylphenoxy)butyl]pyrrolidine. One potential application is its use in treating schizophrenia, which has been linked to dysfunction of the α7 nAChR. Another potential application is its use in treating Parkinson's disease, which has been linked to oxidative stress and inflammation in the brain. Additionally, further studies are needed to explore the potential of this compound in modulating other neurotransmitter systems and its effects on long-term cognitive function.
科学研究应用
1-[4-(3,4-dimethylphenoxy)butyl]pyrrolidine has been extensively studied for its potential use in treating various neurological disorders. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to modulate the activity of various neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in the pathogenesis of neurological disorders.
属性
IUPAC Name |
1-[4-(3,4-dimethylphenoxy)butyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-14-7-8-16(13-15(14)2)18-12-6-5-11-17-9-3-4-10-17/h7-8,13H,3-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILPRZCQDSLDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCN2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-bis(5-bromo-2-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4857523.png)
![2-(2-methylphenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4857531.png)

![N-[3-(2,2-difluoroethoxy)-5-nitrophenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4857543.png)

![2,4-dichloro-N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4857554.png)
![N-[2-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B4857570.png)
![N-(2-chloro-3-pyridinyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4857571.png)
![2-cyano-N-(3-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4857576.png)


![3-({[3-(aminocarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4857624.png)
![3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4857626.png)
![1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-ethylpiperazine](/img/structure/B4857628.png)